Methyl 3-(benzylamino)propanoate hydrochloride
Description
Methyl 3-(benzylamino)propanoate hydrochloride is an organic compound featuring a propanoate ester backbone substituted with a benzylamino group at the β-position, stabilized as a hydrochloride salt. Its synthesis typically involves the reaction of aniline derivatives with methyl acrylate and methanol under controlled thermal conditions (115°C), followed by purification via silica gel chromatography . The hydrochloride salt enhances stability and crystallinity, making it suitable for research applications. Key structural confirmation is provided by $ ^1\text{H-NMR} $ and $ ^{13}\text{C-NMR} $, which reveal characteristic shifts for the benzyl group (e.g., aromatic protons at δ ~7.3 ppm) and ester moiety (methoxy group at δ ~3.7 ppm) .
Properties
IUPAC Name |
methyl 3-(benzylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNXPMHSULDJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589640 | |
| Record name | Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25027-59-2 | |
| Record name | NSC158380 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 3-(benzylamino)propanoate hydrochloride typically involves the reaction of benzylamine with methyl acrylate. The reaction is carried out under controlled temperature conditions, usually between 9°C and 12°C, and the addition of methyl acrylate is done gradually over a period of 3 to 5 hours . After the reaction is complete, the product is purified through distillation to obtain Methyl 3-(benzylamino)propanoate . The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Chemical Reactions Analysis
Methyl 3-(benzylamino)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Scientific Research Applications
Medicinal Chemistry
Intermediate in Pharmaceutical Synthesis
Methyl 3-(benzylamino)propanoate hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. It is particularly notable for its role in developing β-agonist prodrugs aimed at treating conditions such as psoriasis and asthma. The compound's structure allows it to be modified into various active pharmaceutical ingredients (APIs), enhancing the therapeutic efficacy of drugs .
Biological Activity
Research indicates that this compound exhibits biological activity by interacting with enzymes involved in amino acid metabolism. This interaction can modulate metabolic pathways, influencing cellular processes such as signaling and gene expression. Its potential as a substrate or inhibitor in biochemical pathways makes it a valuable tool for studying enzyme kinetics and metabolic regulation.
Organic Synthesis
Reagent in Organic Reactions
The compound is widely used as a reagent in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its ability to participate in various reactions, including substitution and oxidation, allows chemists to create diverse chemical entities .
Case Study: Peptide Synthesis
In a documented case study, this compound was utilized to synthesize specific peptides through coupling reactions. The efficiency of these reactions was enhanced by optimizing reaction conditions, demonstrating the compound's versatility as a building block in peptide chemistry .
Material Science
Development of Functional Materials
this compound has applications beyond medicinal chemistry; it also plays a role in material science. Its derivatives are explored for creating functional materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Research into these applications is ongoing, with promising results indicating potential uses in polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of Methyl 3-(benzylamino)propanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function . The ester group can undergo hydrolysis to release the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations on the Amino Group
a. Methyl 3-(methylamino)propanoate Hydrochloride
- Structure : Replaces the benzyl group with a methyl group on the nitrogen.
- Synthesis : Prepared via HCl/Et$_2$O treatment of the free base, analogous to the target compound .
- Key Differences: Reduced steric bulk and lipophilicity compared to the benzyl-substituted derivative. Higher water solubility due to the smaller substituent. $ ^1\text{H-NMR} $: Methylamino protons appear as a singlet at δ ~2.5 ppm, contrasting with the benzyl group’s aromatic signals .
b. Methyl N-α-Methylbenzylaminobutanoate (5a)
Ester Group Modifications
a. Benzyl 3-aminopropanoate Hydrochloride
- Structure : Benzyl ester instead of methyl ester.
- Properties: Increased lipophilicity due to the benzyl group, enhancing membrane permeability but reducing aqueous solubility.
b. Ethyl 3-amino-3-(3-methylphenyl)propanoate Hydrochloride
Functionalized Derivatives
a. Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Structure: Branched chain with dimethyl and methylamino groups.
- Synthesis : Utilizes HCl/dioxane for salt formation, similar to the target compound .
- Key NMR Data : $ ^1\text{H-NMR} $ signals at δ 9.00 (brs, NH) and δ 1.02 (s, tert-butyl group) highlight structural distinctions .
b. Methyl 3-amino-3-cyclobutylpropanoate Hydrochloride
- Structure : Cyclobutyl substituent introduces steric hindrance.
- Impact : Reduced reactivity in nucleophilic substitutions compared to benzyl-substituted analogs .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Stereochemical Influence : Compounds like 5a and 5b exhibit stereoisomerism, which is absent in the target compound due to its simpler structure . This impacts their utility in asymmetric synthesis.
- Salt Formation: Hydrochloride salts (e.g., target compound, derivative) improve stability but may reduce solubility in non-polar solvents .
- Reactivity Trends : Benzyl groups enhance lipophilicity and aromatic interactions, whereas methyl or ethyl groups favor faster hydrolysis .
Biological Activity
Methyl 3-(benzylamino)propanoate hydrochloride is a compound of interest in biochemical and medicinal research due to its significant biological activity. This article explores its mechanisms of action, interactions with biological targets, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 250.73 g/mol
The synthesis typically involves the reaction of methyl acrylate with benzylamine under controlled conditions, resulting in a product that can be purified through methods such as column chromatography.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins involved in metabolic pathways. The compound's benzylamino group facilitates interactions through hydrogen bonding and electrostatic forces, influencing enzyme activity and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in amino acid metabolism, modulating pathways that affect cellular signaling and gene expression.
- Substrate Interaction : Functions as a substrate for certain enzymes, impacting their kinetics and overall metabolic regulation.
Biological Activity and Applications
This compound has been investigated for its diverse biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that the compound exhibits inhibitory effects against various bacterial strains, indicating potential use as an antimicrobial agent. For example, it has been tested against E. coli strains with promising results .
- Therapeutic Potential : The compound is being explored for therapeutic applications in treating metabolic disorders due to its ability to modulate enzyme activity linked to amino acid metabolism.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial properties of this compound against E. coli. The compound demonstrated significant inhibition at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics . -
Metabolic Regulation Research :
Research focused on the compound's role in regulating enzymes involved in amino acid pathways highlighted its ability to alter metabolic fluxes, which could be beneficial in therapeutic contexts for metabolic diseases.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-(benzylamino)propanoate hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves esterification of 3-(benzylamino)propanoic acid with methanol under acidic catalysis. Optimization includes:
- Catalyst choice : Hydrochloric acid in dioxane is effective for deprotection and salt formation (yield: 100% in analogous reactions) .
- Reaction monitoring : Use TLC or HPLC to track intermediate steps (e.g., Boc-protected precursors) .
- Workup : Concentrate under reduced pressure to isolate the hydrochloride salt .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
Methodological Answer:
- NMR spectroscopy : Compare observed peaks with literature. For example, methyl ester protons typically resonate at δ ~3.7–3.8 ppm, while benzyl groups appear at δ ~7.3–7.5 ppm .
- Purity assessment : HPLC (≥98% purity) and elemental analysis for stoichiometric validation .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ for free base or [M-Cl]- for hydrochloride salt) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and eye protection to avoid skin/eye contact .
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis .
- Emergency protocols : For inhalation, move to fresh air; for skin contact, wash with soap and water .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer:
- Solvent effects : DMSO-d6 in NMR may cause peak broadening; compare with data in CDCl3 .
- Impurity identification : Use 2D NMR (e.g., COSY, HSQC) to distinguish between byproducts and tautomers .
- X-ray crystallography : Resolve ambiguous stereochemistry, especially if the compound is a chiral intermediate .
Q. How does the choice of protecting groups influence the synthesis of derivatives?
Methodological Answer:
- Boc protection : Enables selective deprotection under acidic conditions (e.g., HCl/dioxane) without affecting ester groups .
- Benzyl group stability : Resistant to basic hydrolysis, making it suitable for multi-step syntheses .
- Deprotection optimization : Monitor reaction time (e.g., 1 hour for HCl-mediated deprotection) to minimize side reactions .
Q. What strategies improve yield in large-scale synthesis of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
